molecular formula C14H12F3N5O2S B2492686 4-Amino-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidine-5-carboxamide CAS No. 2309805-75-0

4-Amino-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyrimidine-5-carboxamide

Cat. No. B2492686
CAS RN: 2309805-75-0
M. Wt: 371.34
InChI Key: HHJCJFNSGDMCTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that include condensation, cyclization, and functional group transformations. A common approach for synthesizing such compounds includes starting with specific esters or nitriles, followed by reactions with different reagents under controlled conditions to introduce various substituents into the pyrimidine ring. For example, Wagner et al. (1993) detailed the synthesis of related thieno[2,3-d]pyrimidines through reactions that include hydrolysis, cyclization, and Vilsmeier reagent treatment to achieve different functionalized compounds with potential antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals a planar, aromatic system that allows for extensive π-π interactions, crucial for binding to biological targets. Trilleras et al. (2009) investigated the isostructural nature of similar compounds, emphasizing the role of N-H...N and N-H...O hydrogen bonds in forming stable sheets and rings within the crystal structure, highlighting the importance of such interactions in the stability and reactivity of these molecules (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

properties

IUPAC Name

4-amino-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2S/c15-14(16,17)8-3-1-2-4-9(8)21-10(23)6-25-13-20-5-7(12(19)24)11(18)22-13/h1-5H,6H2,(H2,19,24)(H,21,23)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCJFNSGDMCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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